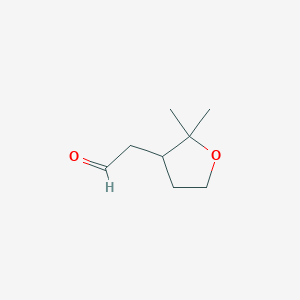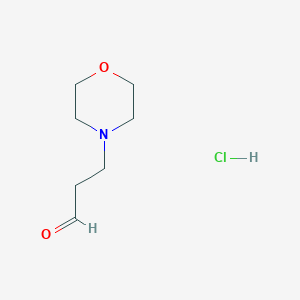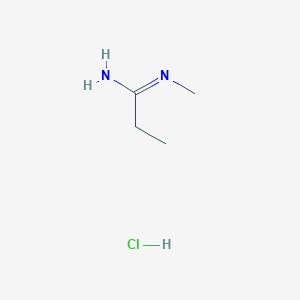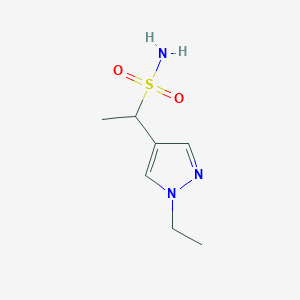
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde is an organic compound with the molecular formula C8H14O2 . . This compound is characterized by the presence of a dimethyloxolane ring attached to an acetaldehyde group, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
The synthesis of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethyloxolane with acetaldehyde under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Analyse Des Réactions Chimiques
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethyloxolan-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The dimethyloxolane ring may also contribute to the compound’s stability and reactivity in biological systems .
Comparaison Avec Des Composés Similaires
2-(2,2-Dimethyloxolan-3-yl)acetaldehyde can be compared with other similar compounds such as:
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: This compound has a similar oxolane ring structure but differs in the functional group attached to the ring.
3-Furanacetaldehyde: This compound shares the furan ring structure but lacks the dimethyl substitution.
The uniqueness of this compound lies in its specific combination of the dimethyloxolane ring and the acetaldehyde group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14O2 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2-(2,2-dimethyloxolan-3-yl)acetaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)7(3-5-9)4-6-10-8/h5,7H,3-4,6H2,1-2H3 |
Clé InChI |
QUHWWCMGQARBIB-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCO1)CC=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2-Dichloro-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13493480.png)
![Benzyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13493488.png)



![2-{6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrol-2-yl}acetic acid, Mixture of diastereomers](/img/structure/B13493513.png)



![rac-1-[(3R,4S)-4-phenyloxan-3-yl]methanamine hydrochloride, cis](/img/structure/B13493550.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridine-7-carboxylic acid dihydrochloride](/img/structure/B13493559.png)
